molecular formula C27H27N3O2 B12125078 6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline

6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12125078
M. Wt: 425.5 g/mol
InChI Key: JZNFMQSWRZLTGZ-UHFFFAOYSA-N
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Description

6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method is the condensation of isatin with o-phenylenediamine, followed by further functionalization to introduce the butoxy and methoxy groups . The reaction conditions often involve the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various indoloquinoxaline derivatives .

Scientific Research Applications

6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific indoloquinoxaline framework, which imparts distinct biological activities and potential applications in various fields. Its combination of butoxy and methoxy groups further enhances its chemical properties and reactivity.

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

6-[(4-butoxy-3-methoxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C27H27N3O2/c1-4-5-15-32-23-14-13-19(16-24(23)31-3)17-30-26-18(2)9-8-10-20(26)25-27(30)29-22-12-7-6-11-21(22)28-25/h6-14,16H,4-5,15,17H2,1-3H3

InChI Key

JZNFMQSWRZLTGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C)OC

Origin of Product

United States

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